5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene sulfonamide group attached to a dibenzo[b,f][1,4]oxazepine core, which is further substituted with a chlorine atom and a methyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological and psychiatric conditions .
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in various functions including motor control, reward, and reinforcement, memory, and endocrine regulation . The downstream effects of this inhibition can lead to changes in these functions, potentially alleviating symptoms of disorders related to these pathways .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the functioning of the CNS. By inhibiting the Dopamine D2 receptor, the compound can modulate the activity of dopaminergic pathways, potentially leading to therapeutic effects in conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carboxylic acids or their derivatives. Subsequent chlorination and sulfonation steps introduce the chlorine and sulfonamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the sulfonamide group or other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly as a lead compound for new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)thiophene-2-sulfonamide
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the thiophene sulfonamide group and the dibenzo[b,f][1,4]oxazepine core. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-21-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)18(21)22)20-27(23,24)17-9-8-16(19)26-17/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJZUPFRSKDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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